2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid
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Overview
Description
Fmoc-L-Pentafluorophenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl group. This compound is primarily used in peptide synthesis due to its unique properties, which include enhanced stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pentafluorophenylalanine typically involves the protection of the amino group of L-pentafluorophenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of Fmoc-L-Pentafluorophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Pentafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Products include substituted pentafluorophenylalanine derivatives.
Deprotection Reactions: The major product is L-pentafluorophenylalanine.
Scientific Research Applications
Chemistry: Fmoc-L-Pentafluorophenylalanine is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection. It is also used in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique properties allow for the incorporation of fluorinated amino acids into peptides, which can be used as probes in various biological assays.
Medicine: Fmoc-L-Pentafluorophenylalanine is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Fmoc-L-Pentafluorophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The pentafluorophenyl group enhances the reactivity and stability of the compound, allowing for efficient peptide synthesis. The molecular targets and pathways involved depend on the specific application and the peptides or proteins being synthesized.
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar to Fmoc-L-Pentafluorophenylalanine but lacks the pentafluorophenyl group.
Fmoc-L-3,4,5-Trifluorophenylalanine: Contains a trifluorophenyl group instead of a pentafluorophenyl group.
Fmoc-L-4-Fluorophenylalanine: Contains a single fluorine atom on the phenyl ring.
Uniqueness: Fmoc-L-Pentafluorophenylalanine is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability compared to other fluorinated phenylalanine derivatives. This makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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